molecular formula C14H11ClO4S B187268 4-Acetylphenyl 4-chlorobenzenesulfonate CAS No. 64101-68-4

4-Acetylphenyl 4-chlorobenzenesulfonate

Katalognummer B187268
CAS-Nummer: 64101-68-4
Molekulargewicht: 310.8 g/mol
InChI-Schlüssel: JUIIGTBYTBQUEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetylphenyl 4-chlorobenzenesulfonate is a chemical compound that belongs to the class of sulfonates. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has gained attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, materials science, and organic chemistry.

Wirkmechanismus

The mechanism of action of 4-Acetylphenyl 4-chlorobenzenesulfonate is not well understood. However, it is believed that the compound acts as a sulfonating agent, which can introduce sulfonate groups into organic compounds. This property makes it a valuable reagent in organic chemistry.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Acetylphenyl 4-chlorobenzenesulfonate. However, it is known that sulfonate groups can have various effects on biological systems. For example, sulfonate groups can enhance the water solubility and bioavailability of drugs.

Vorteile Und Einschränkungen Für Laborexperimente

The primary advantage of using 4-Acetylphenyl 4-chlorobenzenesulfonate in lab experiments is its ability to introduce sulfonate groups into organic compounds. This property makes it a valuable reagent in organic chemistry. However, the compound has some limitations. For example, it can be hazardous to handle due to its potential to release hydrochloric acid during synthesis.

Zukünftige Richtungen

There are several future directions for research on 4-Acetylphenyl 4-chlorobenzenesulfonate. One possible direction is to investigate its potential applications in the field of materials science. For example, the compound could be used as a precursor for the synthesis of sulfonated polymers with unique properties.
Another possible direction for research is to investigate the mechanism of action of the compound. Understanding the mechanism of action could lead to the development of new reagents with improved properties.
Conclusion
In conclusion, 4-Acetylphenyl 4-chlorobenzenesulfonate is a valuable compound in the field of organic chemistry. It has potential applications in various scientific fields such as materials science and pharmaceuticals. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential applications in these fields.

Synthesemethoden

The synthesis of 4-Acetylphenyl 4-chlorobenzenesulfonate can be achieved through a reaction between 4-chlorobenzenesulfonyl chloride and 4-acetylphenol in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound along with the formation of hydrochloric acid as a byproduct.

Wissenschaftliche Forschungsanwendungen

The compound 4-Acetylphenyl 4-chlorobenzenesulfonate has been extensively studied for its potential applications in various scientific fields. One of the primary research applications of this compound is in the field of organic chemistry. It is used as a reagent for the synthesis of various organic compounds such as sulfonamides, sulfones, and sulfonylureas.

Eigenschaften

CAS-Nummer

64101-68-4

Produktname

4-Acetylphenyl 4-chlorobenzenesulfonate

Molekularformel

C14H11ClO4S

Molekulargewicht

310.8 g/mol

IUPAC-Name

(4-acetylphenyl) 4-chlorobenzenesulfonate

InChI

InChI=1S/C14H11ClO4S/c1-10(16)11-2-6-13(7-3-11)19-20(17,18)14-8-4-12(15)5-9-14/h2-9H,1H3

InChI-Schlüssel

JUIIGTBYTBQUEL-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl

Piktogramme

Irritant

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.